Femovan is classified as a combined hormonal contraceptive (CHC). It contains:
This formulation aims to provide effective contraception while reducing the risk of adverse effects on mood and metabolic parameters that are often seen with traditional contraceptives .
The synthesis of Femovan involves the individual preparation of its components, primarily drospirenone and estetrol.
The molecular structure of Femovan can be described as follows:
Both compounds exhibit specific stereochemistry that is critical for their biological activity .
Femovan undergoes various chemical reactions in the body:
This distinct metabolic profile reduces the potential for drug-drug interactions commonly seen with other hormonal contraceptives.
The mechanism of action of Femovan involves:
The combination of these actions results in a highly effective contraceptive method with fewer side effects compared to traditional formulations.
Femovan exhibits several notable physical and chemical properties:
Both compounds demonstrate stability under normal storage conditions but require protection from light due to sensitivity .
Femovan is primarily used as an oral contraceptive. Its formulation aims to provide several benefits:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3